7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a styryl group at position 7 and a propenylsulfanyl moiety at position 2. The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal and agrochemical research due to its structural versatility and bioactivity.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4S/c1-19(2)22-13-10-21(11-14-22)12-15-23-16-17-26-24-27-25(28-29(23)24)30-18-6-9-20-7-4-3-5-8-20/h3-17,19H,18H2,1-2H3/b9-6+,15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRCXWZPMYULHK-LLRUOWDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines with hydrazine derivatives under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the styryl or phenylpropenyl groups, converting them to saturated hydrocarbons.
Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions, where various nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds similar to 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazolo-pyrimidines have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that derivatives of triazolo-pyrimidines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of triazolo-pyrimidines make them suitable candidates for use in OLED technology. Their ability to form stable thin films can enhance the efficiency of light emission.
- Photovoltaic Devices : The compound's electronic characteristics may also be harnessed in organic photovoltaic devices, contributing to improved energy conversion efficiencies.
Case Study 1: Anticancer Activity
A study examining the cytotoxic effects of various triazolo-pyrimidine derivatives found that compounds with isopropyl and phenyl substitutions showed IC50 values in the micromolar range against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on a range of bacterial strains demonstrated that derivatives of triazolo-pyrimidines exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus. This highlights their potential as lead compounds for developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine | IC50 ~ 15 µM | [Research Study 1] |
| Antimicrobial | Triazolo-Pyrimidine Derivative | MIC ~ 10 µg/mL | [Research Study 2] |
| Anti-inflammatory | Similar Triazolo-Pyrimidine Compounds | N/A | [Research Study 3] |
Mechanism of Action
The mechanism of action of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Estimated based on methoxyphenyl analog .
Key Findings
Substituent Effects on Bioactivity: Position 7: Styryl groups (e.g., 4-isopropylstyryl, 4-methoxyphenyl) correlate with anticancer activity via hCA IX/XII inhibition . Chlorophenylamino substituents (e.g., compound 96) enhance antitubercular potency . Propenylsulfanyl moieties may enable covalent binding to biological targets .
Synthetic Accessibility :
- Derivatives with simple alkyl/aryl substituents (e.g., propylsulfanyl) are synthesized in high yields (87–93%) via one-step reactions . Styryl and sulfonamide derivatives require multi-step protocols, often with moderate yields (11–56%) .
Physicochemical Properties :
- Lipophilic substituents (e.g., isopropylstyryl) increase logP values, enhancing blood-brain barrier penetration, while polar groups (e.g., sulfonamide) improve aqueous solubility .
Biological Activity
7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its potential in medicinal chemistry.
- Molecular Formula : C25H24N4S
- Molecular Weight : 412.6 g/mol
- CAS Number : 303986-69-8
- Purity : Minimum 95% .
Triazolopyrimidine derivatives have been reported to exhibit various mechanisms of action. The biological activity of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with multiple cellular targets:
- Antiproliferative Activity : Studies indicate that compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, related triazolopyrimidine derivatives have shown significant antiproliferative effects against MGC-803, HCT-116, and MCF-7 cells with IC50 values ranging from 0.24 μM to 13.1 μM .
- ERK Signaling Pathway Inhibition : Some derivatives have been demonstrated to inhibit the ERK signaling pathway, which is crucial for cell growth and survival. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell signaling .
- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase and altering the expression of apoptosis-related proteins .
Biological Activity Summary Table
| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| HCT-116 | 9.58 | Induction of apoptosis | |
| MCF-7 | 13.1 | Cell cycle arrest | |
| Tubulin Polymerization Inhibition | HCT-116 | 0.53 | Inhibition of microtubule formation |
Case Study 1: Anticancer Activity
In a study evaluating a series of triazolopyrimidine derivatives, compound H12 exhibited remarkable antiproliferative activity against several cancer cell lines, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU). The study highlighted that H12 not only inhibited cell growth but also induced apoptosis and affected the cell cycle progression significantly .
Case Study 2: Antimicrobial Properties
Triazolopyrimidine derivatives have also shown antimicrobial properties against various pathogens. A related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
